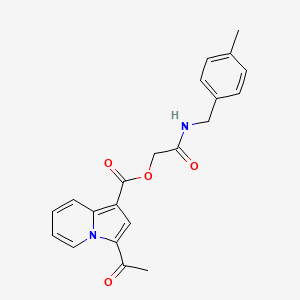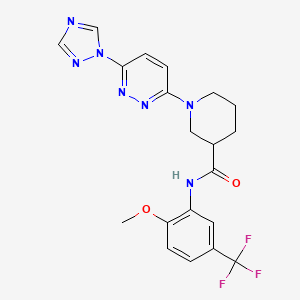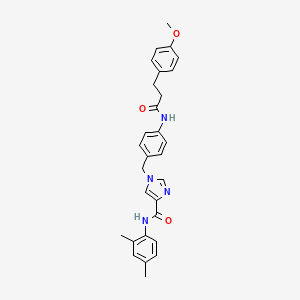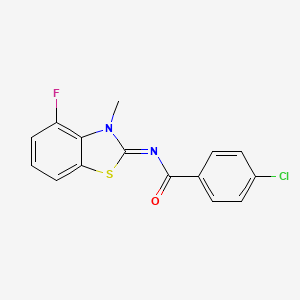![molecular formula C17H16FNO3S2 B2631101 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide CAS No. 2034403-97-7](/img/structure/B2631101.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiophene derivatives are a class of compounds that have been synthesized using coupling reactions and electrophilic cyclization reactions . They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Synthesis Analysis
The synthesis of benzothiophene derivatives often involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction . Terminal alkynes play a critical role in these reactions . A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds .
Chemical Reactions Analysis
The chemical reactions involving benzothiophene derivatives often involve coupling reactions . These reactions are useful for the formation of new carbon–carbon bonds under mild reaction conditions .
Applications De Recherche Scientifique
Cyclooxygenase-2 Inhibition
Research has identified sulfonamide derivatives as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom into these molecules has been shown to increase their selectivity for COX-2 over COX-1, indicating potential applications in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Anticancer Activity
Sulfonamide complexes have demonstrated promising results in DNA binding, cleavage, and anticancer activity. Studies show that these compounds can induce apoptotic cell death in cancer cells, with the potential for application in chemotherapy (M. González-Álvarez et al., 2013).
Enantioselective Fluorination
N-fluorobenzenesulfonamide derivatives have been utilized in the enantioselective fluorination of 2-oxindoles, a reaction of significant interest in organic chemistry for the synthesis of fluorinated compounds with potential pharmaceutical applications (Fajie Wang et al., 2014).
Antiproliferative and Antioxidant Effects
Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, highlighting their potential as antiproliferative agents. These compounds have also been noted for their antioxidant properties, suggesting additional therapeutic applications (B. Haridevamuthu et al., 2023).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions in the research of benzothiophene derivatives could involve the design and synthesis of new terminal alkynes for the preparation of organic compounds . Additionally, the development of benzothiophene derivatives with high antibacterial activity against various bacterial strains could be a potential area of research .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S2/c1-17(20,16-10-12-6-2-4-8-14(12)23-16)11-19-24(21,22)15-9-5-3-7-13(15)18/h2-10,19-20H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVOBFDAXUQAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1F)(C2=CC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[4-[4,6-Bis(1-adamantyl)-1,3,5-triazin-2-yl]phenyl]-9,9-diphenylacridine](/img/structure/B2631024.png)

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)


![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2631034.png)


![Ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2631038.png)


